Cas no 28173-52-6 (1,4-β-D-Mannotriose)

1,4-β-D-Mannotriose 化学的及び物理的性質
名前と識別子
-
- 1,4-B-D-MANNOTRIOSE
- 1,4-β-D-Mannotriose
- D-Mannose, O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl(1-4)-
- D-mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl
- 28173-52-6
- DTXSID50182446
- O-beta-D-Mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-D-mannose
- (2S, 3S, 4R, 5R)-4, 5, 6-trihydroxy-2, 3-bis[[(2S, 3S, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
- D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
- (2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
- Mannotriose
-
- インチ: InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+/m1/s1
- InChIKey: OXEVOBRQLSFMMV-WPNFGHGHSA-N
- SMILES: OC[C@H]([C@H]([C@@H]([C@H](O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O)C=O)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O)O)O
計算された属性
- 精确分子量: 504.169035
- 同位素质量: 504.169035
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 氢键受体数量: 16
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 625
- 共价键单元数量: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -6.6
- トポロジー分子極性表面積: 277
じっけんとくせい
- 密度みつど: 1.75
- Boiling Point: 968.5°Cat760mmHg
- フラッシュポイント: 332.9°C
1,4-β-D-Mannotriose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M185008-5mg |
1,4-β-D-Mannotriose |
28173-52-6 | 5mg |
$752.00 | 2023-05-18 | ||
A2B Chem LLC | AF78880-10mg |
O-beta-D-Mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-D-mannose |
28173-52-6 | 10mg |
$532.00 | 2023-12-31 | ||
A2B Chem LLC | AF78880-1mg |
O-beta-D-Mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-D-mannose |
28173-52-6 | 1mg |
$413.00 | 2024-04-20 | ||
Biosynth | OM31999-5 mg |
1,4-b-D-Mannotriose |
28173-52-6 | 5mg |
$381.15 | 2023-01-03 | ||
TRC | M185008-1mg |
1,4-β-D-Mannotriose |
28173-52-6 | 1mg |
$224.00 | 2023-05-18 | ||
A2B Chem LLC | AF78880-50mg |
O-beta-D-Mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-D-mannose |
28173-52-6 | 50mg |
$863.00 | 2023-12-31 | ||
Biosynth | OM31999-2 mg |
1,4-b-D-Mannotriose |
28173-52-6 | 2mg |
$216.00 | 2023-01-03 | ||
TRC | M185008-2.5mg |
1,4-β-D-Mannotriose |
28173-52-6 | 2.5mg |
$442.00 | 2023-05-18 | ||
Biosynth | OM31999-1 mg |
1,4-b-D-Mannotriose |
28173-52-6 | 1mg |
$120.70 | 2023-01-03 |
1,4-β-D-Mannotriose 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
1,4-β-D-Mannotrioseに関する追加情報
Introduction to 1,4-β-D-Mannotriose (CAS No. 28173-52-6): Applications and Recent Research Developments
1,4-β-D-Mannotriose, with the chemical identifier CAS No. 28173-52-6, is a significant oligosaccharide that has garnered considerable attention in the field of biochemical and pharmaceutical research. As a trisaccharide derivative of D-mannose, it belongs to the larger family of Mannan polysaccharides, which are widely distributed in plant cell walls and microbial cell envelopes. The unique structural and functional properties of 1,4-β-D-Mannotriose have positioned it as a valuable compound in various scientific and industrial applications, particularly in drug development, immunomodulation, and biomaterial synthesis.
The chemical structure of 1,4-β-D-Mannotriose consists of three mannose units linked via β-1,4 glycosidic bonds. This configuration imparts distinct hydrophilic characteristics, making it highly soluble in water and suitable for aqueous-based formulations. The β-anomeric configuration at the anomeric carbon of each mannose unit contributes to its stability and reactivity, enabling its incorporation into more complex carbohydrate-based molecules.
In recent years, 1,4-β-D-Mannotriose has been extensively studied for its potential biological activities. One of the most compelling areas of research has been its role in immunomodulation. Mannan-derived oligosaccharides, including 1,4-β-D-Mannotriose, have demonstrated the ability to interact with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Mannose Receptors (MRs). These interactions can modulate immune responses by either activating or suppressing inflammatory pathways. For instance, studies have shown that 1,4-β-D-Mannotriose can enhance the production of cytokines like interleukin-10 (IL-10), which promotes immune tolerance, while simultaneously inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Furthermore, the pharmaceutical industry has explored the use of 1,4-β-D-Mannotriose as a carrier or adjuvant in vaccine formulations. Its ability to stimulate innate immune responses makes it an attractive candidate for enhancing vaccine efficacy. Research has indicated that when incorporated into vaccine platforms, 1,4-β-D-Mannotriose can improve antigen presentation and lead to a stronger and more durable immune response. This is particularly relevant in the context of developing vaccines against infectious diseases where a robust adaptive immune response is critical.
Another emerging application of 1,4-β-D-Mannotriose lies in its potential use as a prebiotic or synbiotic component. Prebiotics are substances that selectively promote the growth and activity of beneficial gut microbiota. Given its structural similarity to natural dietary fibers found in certain plants and fungi, 1,4-β-D-Mannotriose may serve as a substrate for gut bacteria to ferment into short-chain fatty acids (SCFAs). SCFAs are known to have anti-inflammatory effects and contribute to gut health by maintaining the integrity of the gut barrier. This application is particularly promising in managing conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), where gut microbiome dysbiosis is a key factor.
The biomaterial science sector has also recognized the potential of 1,4-β-D-Mannotriose due to its biocompatibility and biodegradability. Researchers are investigating its use as a component in hydrogels for tissue engineering applications. Hydrogels based on polysaccharides like 1,4-β-D-Mannotriose can mimic the extracellular matrix (ECM) environment due to their water-holding capacity and structural flexibility. These hydrogels have been tested in wound healing applications where they provide a scaffold for cell growth and facilitate nutrient delivery while promoting regeneration.
In terms of drug development, 1,4-β-D-Mannotriose has shown promise as a targeting ligand for specific therapeutic agents. Its Mannan backbone can be engineered to bind with receptors overexpressed on certain cancer cell lines or pathogens. By conjugating therapeutic molecules with 1,4-β-D-Mannotriose, researchers aim to enhance targeted drug delivery systems (TDDS), reducing off-target effects and improving treatment efficacy. Preliminary studies have demonstrated that Mannan-based conjugates can selectively accumulate in tumor tissues while sparing healthy cells.
The synthesis of 1,4-β-D-Mannotriose remains an area of active research due to its complex structure and demand for high purity levels required for pharmaceutical applications. Current synthetic methods often involve enzymatic degradation or chemical modification of larger Mannan polymers followed by purification steps such as chromatography or crystallization. Advances in enzymatic technology have enabled more efficient production processes with higher yields and reduced environmental impact compared to traditional chemical synthesis methods.
Economic considerations also play a significant role in the production and utilization of 1,4-β-D-Mannotriose. The cost-effectiveness of large-scale synthesis is crucial for its widespread adoption in pharmaceuticals and biotechnology industries. Efforts are being made to optimize production processes through fermentation techniques using genetically modified microorganisms capable of producing high concentrations of Mannan derivatives under controlled conditions.
Future directions for research on 1,4-β-D-Mannotriose include exploring novel therapeutic applications such as antiviral or anticancer treatments based on its immunomodulatory properties. Additionally,investigations into its potential role in neurodegenerative diseases are underway,with initial findings suggesting that it may influence neural stem cell proliferation via specific receptor interactions.Furthermore,the development of novel analytical techniques,such as mass spectrometry-based methods,will enhance our ability to study structural variations within batches.These advancements will contribute significantly.to both basic science understanding.and industrial applications.
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